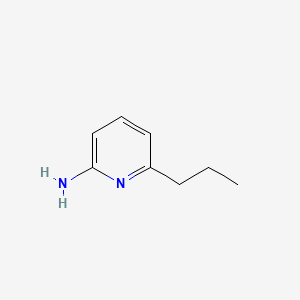

6-Propylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRTXRTVJTWITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194801 | |

| Record name | 6-Propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41995-29-3 | |

| Record name | 6-Propyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41995-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Propylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-propylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Propyl-2-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHR4LXX6KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 6-Propylpyridin-2-amine

An In-depth Technical Guide to the Synthesis of 6-Propylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound (CAS No: 41995-29-3), a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of synthetic strategies, from classical methodologies to modern catalytic systems. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and evaluates the comparative advantages of each approach to inform rational synthetic design.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring a propyl group at the 6-position and an amino group at the 2-position.[4] This structure imparts a combination of lipophilicity and nucleophilicity, making it a valuable building block in organic synthesis.[1] Its primary applications lie in the development of biologically active molecules. In the pharmaceutical sector, it serves as a crucial intermediate for synthesizing compounds targeting neurological disorders.[1] Furthermore, its utility extends to the formulation of advanced agrochemicals, where it contributes to the efficacy of crop protection agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41995-29-3[2] |

| Molecular Formula | C₈H₁₂N₂[4] |

| Molecular Weight | 136.2 g/mol [1] |

| Appearance | Yellow or brown liquid[1] |

| Boiling Point | 67 °C @ 0.15 Torr[2][4] |

| pKa | 6.97 ± 0.24 (Predicted)[2] |

The strategic importance of this compound necessitates robust and scalable synthetic methods. This guide will explore the primary pathways for its synthesis, focusing on the Chichibabin reaction and nucleophilic aromatic substitution (SNAr) of 2-halopyridines, providing both theoretical understanding and practical, field-proven protocols.

Overview of Primary Synthetic Strategies

The synthesis of 2-aminopyridines, including this compound, is dominated by two principal strategies. The choice between these routes depends on factors such as scale, available starting materials, safety considerations, and desired purity.

-

The Chichibabin Reaction : A historical and direct method involving the amination of a pyridine ring with sodium amide (NaNH₂).[5] While direct, this reaction requires harsh conditions and poses significant safety challenges, particularly at an industrial scale.[6][7]

-

Nucleophilic Aromatic Substitution (SNAr) : A more modern and versatile two-step approach. This pathway first involves the synthesis of an activated precursor, typically 2-chloro- or 2-bromo-6-propylpyridine, followed by substitution with an amine source.[8] This route offers greater control and generally proceeds under milder conditions than the Chichibabin reaction.

Below is a logical workflow illustrating the decision-making process for selecting a synthetic route.

Caption: Decision workflow for synthesizing this compound.

Route 1: The Chichibabin Reaction

First reported by Aleksei Chichibabin in 1914, this reaction facilitates the direct amination of electron-deficient pyridine rings.[5][9] The reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism and Rationale

The pyridine ring is activated towards nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogen. The potent nucleophile, the amide anion (NH₂⁻), generated from sodium amide, attacks the C2 position of 2-propylpyridine.[5] This forms a negatively charged σ-complex (a Meisenheimer-like intermediate), which is stabilized by the sodium cation.[5][7] Aromaticity is restored through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like ammonia or the product itself) to liberate hydrogen gas (H₂).[5]

Caption: Mechanism of the Chichibabin amination reaction.

Experimental Considerations and Protocol

The Chichibabin reaction is notoriously demanding. It requires strictly anhydrous conditions, as sodium amide reacts violently with water.[6] High temperatures (120-150°C) are typically necessary when using inert solvents like xylene or toluene.[9]

Protocol 1: Chichibabin Synthesis of this compound

-

Disclaimer: This reaction is hazardous and should only be performed by trained personnel with appropriate safety measures, including an inert atmosphere and blast shields.

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus must be flame-dried under a stream of nitrogen.

-

Reagents: To the flask, add anhydrous xylene followed by finely powdered sodium amide (NaNH₂) (1.2 equivalents).

-

Reaction Initiation: Heat the stirred suspension to 120°C. Slowly add 2-propylpyridine (1.0 equivalent) dropwise over 1 hour, maintaining the temperature between 125-130°C.

-

Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas. The reaction is typically complete after 4-6 hours, once H₂ evolution ceases.

-

Quenching: Cool the reaction mixture to below 100°C. With extreme caution , slowly add water to quench the unreacted sodium amide and hydrolyze the resulting sodium salt. This process is highly exothermic and releases ammonia gas.

-

Work-up: Separate the organic layer. Extract the aqueous layer with xylene or toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Table 2: Comparison of Chichibabin Reaction Parameters

| Parameter | Condition | Rationale / Causality |

| Amide Reagent | Sodium Amide (NaNH₂) | Strong nucleophile and base required for the reaction.[5] |

| Solvent | Anhydrous Xylene/Toluene | High boiling point and inert to NaNH₂.[9] |

| Temperature | 120-150 °C | Provides the necessary activation energy for the reaction to proceed.[9] |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents the violent reaction of NaNH₂ with atmospheric moisture.[6] |

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route is a more controlled and often higher-yielding alternative to the Chichibabin reaction. It involves the preparation of a 2-halo-6-propylpyridine intermediate, which is then subjected to amination. The halogen atom at the 2-position acts as a good leaving group, facilitating nucleophilic substitution.[10]

Step A: Synthesis of 2-Chloro-6-propylpyridine

The most common precursor for the SNAr route is the corresponding 2-halopyridine. 2-Chloro-6-propylpyridine can be synthesized from the commercially available 2-amino-6-picoline via a Sandmeyer-type reaction, followed by alkylation. A more direct route starts from 2,6-dichloropyridine.

Protocol 2: Synthesis of 2-Chloro-6-propylpyridine via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents) and a small crystal of iodine in anhydrous THF. Slowly add a solution of 1-bromopropane (1.1 equivalents) in anhydrous THF to initiate the formation of propylmagnesium bromide.

-

Coupling Reaction: Cool the Grignard solution to 0°C. In a separate flask, dissolve 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF. Transfer this solution via cannula into the Grignard reagent solution at a rate that maintains the temperature below 10°C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford 2-chloro-6-propylpyridine.

Step B: Amination of 2-Chloro-6-propylpyridine

With the halo-pyridine precursor in hand, the final step is the introduction of the amino group. This is a classic SNAr reaction where an ammonia source displaces the chloride.[8] The reaction is often catalyzed by a copper salt, which facilitates the C-N bond formation.

Caption: Experimental workflow for the amination of 2-Chloro-6-propylpyridine.

Protocol 3: Copper-Catalyzed Amination

-

Setup: In a high-pressure reaction vessel, combine 2-chloro-6-propylpyridine (1.0 equivalent), concentrated aqueous ammonia (10-15 equivalents), and a catalytic amount of copper(I) oxide (Cu₂O) (0.05 equivalents).

-

Reaction: Seal the vessel and heat the mixture to 160-170°C with vigorous stirring for 10 hours. The internal pressure will increase significantly.

-

Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield pure this compound.

Modern Catalytic Approaches: A Brief Outlook

For researchers in drug development, efficiency and substrate scope are paramount. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent the state-of-the-art for C-N bond formation.[11] These methods can be applied to the synthesis of this compound, often providing higher yields and tolerating a wider range of functional groups than traditional methods.

A typical Buchwald-Hartwig amination would involve reacting 2-chloro-6-propylpyridine with an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) in the presence of a palladium catalyst (like Pd₂(dba)₃) and a specialized phosphine ligand (such as Xantphos or RuPhos).[11][12] While the setup is more complex and the reagents are more expensive, this method offers unparalleled efficiency and mild reaction conditions.

Comparative Summary of Synthetic Routes

The optimal synthetic route depends heavily on the specific requirements of the laboratory or production facility.

Table 3: Comparison of Synthesis Routes for this compound

| Feature | Route 1: Chichibabin | Route 2: SNAr (from Halopyridine) |

| Number of Steps | 1 | 2 (or more, depending on precursor) |

| Key Reagents | Sodium Amide | 2-Halo-6-propylpyridine, Ammonia, Cu catalyst |

| Reaction Conditions | High Temperature (120-150°C), Anhydrous | Moderate to High Temperature (160-170°C), High Pressure |

| Key Advantages | Direct, atom-economical | Milder, more controlled, generally higher yielding |

| Key Disadvantages | Hazardous reagents, harsh conditions, potential for side reactions | Multi-step, requires precursor synthesis |

| Scalability | Poor, due to safety concerns | Good to Excellent |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct chemical pathways. The classical Chichibabin reaction offers a direct, one-pot conversion but is hampered by severe safety and environmental concerns. The more contemporary nucleophilic aromatic substitution (SNAr) route, proceeding via a 2-halo-6-propylpyridine intermediate, presents a more controlled, scalable, and generally safer alternative, making it the preferred method in most modern research and industrial settings. Further advancements using palladium-catalyzed amination offer even greater efficiency and scope, solidifying the importance of catalytic science in the synthesis of valuable heterocyclic intermediates. The choice of synthesis should be guided by a thorough assessment of scale, safety infrastructure, cost, and desired purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 41995-29-3 [amp.chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 6. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. m.youtube.com [m.youtube.com]

- 9. grokipedia.com [grokipedia.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Propyl-pyridin-2-ylamine (CAS No. 41995-29-3): Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Propyl-pyridin-2-ylamine (CAS No. 41995-29-3), a versatile pyridine derivative with significant potential in pharmaceutical and chemical research. While specific experimental data for this compound remains somewhat elusive in publicly available literature, this document consolidates established synthetic strategies for analogous compounds, outlines expected analytical characterization, and explores its putative applications, particularly in the context of drug discovery for neurological disorders. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of 6-Propyl-pyridin-2-ylamine and its derivatives.

Introduction: The Significance of 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of an alkyl substituent, such as a propyl group at the 6-position, can significantly influence the compound's lipophilicity and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. 6-Propyl-pyridin-2-ylamine, in particular, is noted as a valuable intermediate in the synthesis of molecules targeting the central nervous system.[3]

Synthetic Methodologies for 6-Propyl-pyridin-2-ylamine

While a specific, detailed experimental protocol for the synthesis of 6-Propyl-pyridin-2-ylamine is not extensively documented in readily accessible scientific literature, several established methods for the synthesis of 2-amino-alkylpyridines can be logically applied. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and laboratory capabilities.

Copper-Catalyzed Amination of 6-Bromo-2-propylpyridine

A highly effective and versatile method for the synthesis of aminopyridines is the copper-catalyzed amination of the corresponding bromopyridine.[4] This approach offers good yields and functional group tolerance.

Experimental Protocol:

-

Reaction Setup: To a Schlenck tube under an inert argon atmosphere, add copper(I) oxide (Cu₂O, e.g., 5 mol%), the starting material 6-bromo-2-propylpyridine (1.0 equiv), potassium carbonate (K₂CO₃, e.g., 2.0 equiv), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, e.g., 10 mol%).

-

Solvent and Reagents: Add ethylene glycol as the solvent, followed by an aqueous solution of ammonia (e.g., 28% solution, 20 equiv).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 60-100 °C, for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford 6-Propyl-pyridin-2-ylamine.[4]

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

-

Copper(I) Oxide: A common and effective catalyst for C-N bond formation.

-

Potassium Carbonate: Acts as a base to neutralize the HBr formed during the reaction.

-

DMEDA: A bidentate ligand that stabilizes the copper catalyst and facilitates the amination reaction.

-

Ethylene Glycol: A high-boiling polar solvent suitable for this type of reaction.

Diagram of Synthetic Workflow:

Caption: Workflow for the copper-catalyzed amination synthesis.

Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines using sodium amide (NaNH₂).[5] While effective, this method often requires harsh reaction conditions and can lead to the formation of byproducts.

Conceptual Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-propylpyridine in an inert, high-boiling solvent like N,N-dimethylaniline.

-

Reagent Addition: Carefully add sodium amide in portions under a nitrogen atmosphere.

-

Reaction Conditions: Heat the mixture to a high temperature (typically >150 °C) for several hours.

-

Work-up: After cooling, cautiously quench the reaction with water, followed by acidification and subsequent basification to isolate the product. Purification is typically achieved through distillation or crystallization.

Note: The Chichibabin reaction involves the evolution of hydrogen gas and the use of highly reactive sodium amide, necessitating stringent safety precautions.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 6-Propyl-pyridin-2-ylamine. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds like 2-amino-6-methylpyridine.[6][7]

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the CH₂ attached to the pyridine ring). Aromatic protons on the pyridine ring will appear as doublets and a triplet. A broad singlet for the NH₂ protons. |

| ¹³C NMR | Resonances for the three distinct carbons of the propyl group. Signals for the carbon atoms of the pyridine ring, with the carbon bearing the amino group and the carbon bearing the propyl group being significantly shifted.[8] |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretching vibrations for the alkyl and aromatic groups. C=C and C=N stretching vibrations of the pyridine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 6-Propyl-pyridin-2-ylamine (C₈H₁₂N₂), which is 136.20 g/mol . Fragmentation patterns would likely involve the loss of the propyl group or parts of it. |

Potential Biological Activity and Applications

While specific biological data for 6-Propyl-pyridin-2-ylamine is not extensively published, its structural features suggest several potential areas of application, primarily in drug discovery.

Central Nervous System (CNS) Disorders

The general classification of 6-Propyl-pyridin-2-ylamine as a building block for drugs targeting neurological disorders suggests its potential utility in the development of novel therapeutics for conditions such as:

-

Neurodegenerative Diseases: The aminopyridine scaffold is present in compounds with neuroprotective properties.

-

Psychiatric Disorders: Derivatives of aminopyridines have been investigated for their potential as antidepressant and anxiolytic agents.[9]

The propyl group increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs.

Diagram of Potential Signaling Pathway Modulation:

Caption: Putative mechanism of action for a CNS-active derivative.

Other Potential Applications

-

Agrochemicals: Aminopyridine derivatives are used in the development of pesticides and herbicides.[3]

-

Material Science: The compound can be incorporated into polymers and coatings to enhance their thermal and chemical stability.[3]

Conclusion and Future Directions

6-Propyl-pyridin-2-ylamine is a promising chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While there is a need for more detailed, publicly available experimental data on its synthesis, characterization, and biological activity, the established chemistry of aminopyridines provides a solid foundation for its further investigation. Future research should focus on optimizing the synthesis of this compound, fully characterizing its spectroscopic properties, and exploring its pharmacological profile through in vitro and in vivo studies to validate its potential in the development of therapeutics for neurological and other disorders.

References

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 6. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

An In-depth Technical Guide to the Putative Mechanisms of Action of 6-Propylpyridin-2-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 6-Propylpyridin-2-amine. It is important to note that, as of the latest literature review, the specific biological targets and signaling pathways of this compound have not been definitively elucidated. Therefore, this document synthesizes information from structurally related pyridine derivatives to propose putative mechanisms and outlines a robust experimental framework for their validation. By examining the structure-activity relationships of similar small molecules, we can infer potential biological activities and guide future research in the characterization of this compound.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it a versatile component for designing ligands that can bind to a wide array of biological targets.[1] The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the ring. The subject of this guide, this compound, features a 2-amino group and a 6-propyl group, which are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

Putative Mechanisms of Action Based on Structural Analogs

Based on the known activities of structurally similar aminopyridine derivatives, we can hypothesize several potential mechanisms of action for this compound. These are presented as starting points for experimental investigation.

Kinase Inhibition

The aminopyridine moiety is a common feature in many kinase inhibitors.[2] The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating interactions within the ATP-binding pocket of various kinases.

Hypothesized Signaling Pathway:

Caption: Putative kinase inhibition by this compound.

Ion Channel Modulation

Aminopyridines are known to modulate the activity of various ion channels, particularly potassium channels. The anticonvulsant effects observed in some 6-alkyl-N,N-disubstituted-2-pyridinamines suggest a potential role in regulating neuronal excitability.[3]

Hypothesized Mechanism: this compound may act as a blocker of voltage-gated potassium channels, leading to a prolongation of the action potential and a reduction in neuronal firing rates. This could be a potential mechanism for anticonvulsant or other neurotropic activities.[3]

Sigma Receptor Modulation

Derivatives of 2-aminopyridine have been shown to exhibit high affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders.[4] The presence of a basic amino group and hydrophobic regions in this compound aligns with the pharmacophore models for sigma receptor ligands.[4]

Hypothesized Signaling Pathway:

Caption: Potential sigma receptor modulation by this compound.

Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-step experimental approach is recommended.

Experimental Workflow Diagram:

Caption: A generalized workflow for elucidating the mechanism of action.

Phase 1: Target Identification

-

Phenotypic Screening: Assess the effects of this compound across a panel of cell lines representing different tissues and disease states to identify potential therapeutic areas.

-

Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.

-

Computational Docking: Perform in silico docking studies against a library of known protein structures to predict potential binding targets.

Phase 2: Target Validation

-

In vitro Binding Assays: Quantify the binding affinity of this compound to the putative targets identified in Phase 1 using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Enzymatic Assays: If the target is an enzyme, measure the effect of the compound on its catalytic activity.

-

Cell-based Reporter Assays: Utilize reporter gene assays to confirm the engagement of the target in a cellular context.

Phase 3: Pathway Analysis

-

Western Blotting: Investigate the phosphorylation status and expression levels of key proteins in the signaling pathways downstream of the validated target.

-

Phospho-proteomics: Employ mass spectrometry-based proteomics to obtain a global view of the changes in protein phosphorylation upon treatment with the compound.

-

Gene Expression Analysis: Use techniques like RNA-sequencing to identify changes in gene expression profiles that are consistent with the proposed mechanism of action.

Summary and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, the analysis of its structural analogs provides several plausible hypotheses, including kinase inhibition, ion channel modulation, and sigma receptor binding. The experimental workflow outlined in this guide offers a systematic approach to rigorously test these hypotheses and uncover the definitive biological activity of this compound. Further research, guided by these principles, will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 6-Propylpyridin-3-amine (EVT-416840) | 217302-91-5 [evitachem.com]

- 3. 6-Alkyl-N,N-disubstituted-2-pyridinamines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Propylpyridin-2-amine: A Technical Guide for Researchers

Introduction: Unveiling the Structure of a Key Pyridine Derivative

6-Propylpyridin-2-amine is a substituted pyridine derivative that holds interest for researchers in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is the bedrock of reliable research and development. Spectroscopic analysis provides the essential, non-destructive toolkit for elucidating the molecular architecture, offering a detailed fingerprint of the compound's identity, purity, and electronic environment.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from close structural analogs—primarily 2-amino-6-methylpyridine and 2-propylpyridine—with fundamental spectroscopic principles to present a robust, predictive profile. This approach, grounded in established chemical knowledge, serves as an authoritative reference for scientists working with this compound, enabling them to anticipate, interpret, and validate their own experimental findings.

The following sections are designed to not only present the data but also to explain the causality behind the expected spectral features, reflecting a field-proven methodology for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, NMR reveals detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The predicted spectrum for this compound is based on the well-documented spectra of 2-aminopyridine and 2-propylpyridine, adjusting for the combined electronic effects of the amino and propyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~ 7.30 | Triplet (t) | 1H | H-4 | The H-4 proton is coupled to both H-3 and H-5, resulting in a triplet. Its downfield shift is characteristic of the electron-deficient pyridine ring. |

| ~ 6.35 | Doublet (d) | 1H | H-3 | Coupled only to H-4. This proton is significantly shielded (upfield shift) due to the strong electron-donating effect of the adjacent C2-amino group. |

| ~ 6.25 | Doublet (d) | 1H | H-5 | Coupled only to H-4. This proton is also shielded relative to unsubstituted pyridine, influenced by the amino group, but less so than H-3. |

| ~ 4.50 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the primary amine often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary significantly with solvent and concentration. |

| ~ 2.65 | Triplet (t) | 2H | -CH₂- (α-propyl) | These protons are adjacent to the pyridine ring and a methylene group, resulting in a triplet. The position is deshielded by the aromatic ring. |

| ~ 1.70 | Sextet (m) | 2H | -CH₂- (β-propyl) | Coupled to the two adjacent methylene protons and the three terminal methyl protons, leading to a complex multiplet, often appearing as a sextet. |

| ~ 0.95 | Triplet (t) | 3H | -CH₃ (γ-propyl) | The terminal methyl group protons are coupled to the adjacent methylene group, resulting in a clean triplet. This is a classic signature of a propyl chain. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted shifts are extrapolated from data for 2-amino-6-methylpyridine and consider the substituent effects of a propyl group.[1][2]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |

| ~ 161.0 | C6 | This carbon, bearing the propyl group, is significantly deshielded. Its chemical shift is similar to the methyl-bearing carbon in the 2-amino-6-methylpyridine analog.[2] |

| ~ 158.5 | C2 | The carbon attached to the electron-donating amino group is strongly deshielded. This is a hallmark of 2-aminopyridines. |

| ~ 138.0 | C4 | The C4 carbon in the pyridine ring typically resonates in this downfield region. |

| ~ 106.0 | C5 | Shielded by the C6-substituent and the C2-amino group. |

| ~ 105.5 | C3 | Strongly shielded by the adjacent C2-amino group. |

| ~ 40.0 | -CH₂- (α-propyl) | The alpha-carbon of the propyl group, directly attached to the aromatic ring. |

| ~ 23.5 | -CH₂- (β-propyl) | The central carbon of the propyl chain. |

| ~ 14.0 | -CH₃ (γ-propyl) | The terminal methyl carbon, typically found in the most upfield region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure the sample is free of particulate matter.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Key parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C). Integrate the ¹H signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an invaluable tool for rapidly identifying the presence of key functional groups. For this compound, IR spectroscopy will confirm the presence of the N-H bonds of the amine and the C-H bonds of the aromatic and aliphatic portions.

Predicted IR Absorption Bands

The predicted vibrational frequencies are based on established group frequencies for primary aromatic amines and substituted pyridines.[3][4][5]

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |

| 2960 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Propyl Group (-CH₂, -CH₃) |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Ar-NH₂ |

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption peaks in the resulting spectrum.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure and highlights the key bonds giving rise to the predicted spectroscopic signals.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectral Data

The molecular formula for this compound is C₉H₁₄N₂.

-

Calculated Monoisotopic Mass: 150.1157 Da

-

Calculated Average Mass: 150.231 g/mol

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Ion | Fragmentation Pathway | Significance |

| 150 | [M]⁺ | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) : Confirms the molecular weight of the compound. |

| 149 | [M-1]⁺ | Loss of a hydrogen radical | A common fragmentation for many organic molecules. |

| 135 | [M-15]⁺ | Loss of a methyl radical (•CH₃) | Likely from fragmentation within the propyl group, although less favorable than loss of larger fragments. |

| 121 | [M-29]⁺ | Loss of an ethyl radical (•C₂H₅) | Base Peak Candidate : This corresponds to the loss of the terminal two carbons of the propyl chain (β-cleavage), resulting in a stable benzylic-type cation. This is a very common and favorable fragmentation pathway for alkyl-substituted aromatic rings. |

| 93 | [C₅H₅N₂]⁺ | Loss of the entire propyl group | Cleavage of the C-C bond between the ring and the propyl side chain. |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for small molecule analysis. This could be a standalone instrument or coupled with a Gas Chromatograph (GC-MS).

-

Sample Introduction:

-

Direct Infusion: Introduce a dilute solution of the compound directly into the ion source.

-

GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the MS ion source. This is the preferred method for ensuring the spectrum is of a pure compound.

-

-

Ionization: Use a standard EI energy of 70 eV. This provides sufficient energy to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.

-

Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 250.

-

Data Interpretation: Identify the molecular ion peak. Analyze the major fragment ions and propose logical fragmentation pathways to support the proposed structure.

Visualization of the Primary Fragmentation Pathway

The following workflow illustrates the most probable fragmentation leading to the expected base peak.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic profile detailed in this guide serves as a foundational tool for any researcher engaged in the synthesis, purification, or application of this compound. By integrating predictive data derived from structural analogs with the fundamental principles of NMR, IR, and Mass Spectrometry, this document provides a robust framework for spectral interpretation and structural validation. The detailed protocols and causal explanations are designed to ensure that experimental work is both efficient and self-validating. As experimental data for this specific compound becomes more widely available, this guide will serve as a valuable benchmark for comparison and confirmation.

References

Introduction: The Strategic Importance of Physicochemical Profiling

An In-Depth Technical Guide to the Thermodynamic and Physical Properties of 6-Propylpyridin-2-amine

A Note on Data Availability: Comprehensive, experimentally validated data for specialty chemicals like this compound is often proprietary or not widely published in public-domain literature. Therefore, this guide utilizes 2-Aminopyridine (CAS 504-29-0) as a well-characterized structural analogue to demonstrate the rigorous scientific methodology and data presentation required by researchers. The principles and experimental protocols detailed herein are directly applicable to the study of this compound.

In modern drug discovery and materials science, a molecule's therapeutic potential or functional application is inextricably linked to its fundamental physicochemical properties. These parameters govern everything from solubility and membrane permeability to crystal packing and formulation stability. For substituted aminopyridines, such as this compound, a thorough understanding of these characteristics is a prerequisite for rational drug design and process development. The presence of the basic pyridine nitrogen and the exocyclic amino group creates a molecule with distinct pH-dependent behavior, while the propyl group introduces lipophilicity that significantly influences its interaction with biological and chemical systems.

This technical guide provides a framework for the characterization of this compound, outlining the critical thermodynamic and physical properties, the state-of-the-art methodologies for their determination, and the scientific rationale behind these experimental choices.

Section 1: Core Physicochemical and Thermodynamic Properties

A quantitative understanding of a compound's properties is the foundation of its scientific evaluation. The data presented below for the analogue, 2-Aminopyridine, serves as a benchmark for the expected values and ranges for similar structures.

Summary of Key Properties

| Property | Value (for 2-Aminopyridine) | Significance in Research & Development |

| Molecular Formula | C₅H₆N₂ | Defines the elemental composition and stoichiometry. |

| Molecular Weight | 94.11 g/mol | Critical for all stoichiometric calculations and molar-based assays. |

| Melting Point | 57-59 °C | Indicates purity, lattice energy, and polymorphism potential. Defines handling and storage conditions. |

| Boiling Point | 204-210 °C | Defines purification parameters (distillation) and thermal stability limits. |

| Aqueous pKa | 6.71 (at 25 °C) | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and ADME properties. |

| LogP (Octanol-Water) | 0.04 | Measures lipophilicity, a key predictor of membrane permeability and pharmacokinetic behavior. |

| Aqueous Solubility | Highly soluble | Impacts formulation options, bioavailability, and assay development. |

Section 2: Experimental Determination Protocols

The trustworthiness of physicochemical data hinges on the validity of the experimental protocols used for its measurement. The following sections detail robust, self-validating methodologies for characterizing the key properties of aminopyridines.

Thermal Analysis: Melting Point and Phase Behavior

Expertise & Rationale: The melting point is not merely a single value but a reflection of the compound's crystal lattice energy and purity. Differential Scanning Calorimetry (DSC) is the authoritative method for this determination. Unlike simple capillary methods, DSC provides a complete thermodynamic profile, revealing melt onset, peak melting temperature, enthalpy of fusion (ΔHfus), and detecting potential polymorphic transitions or solvent effects. This level of detail is crucial for identifying stable crystalline forms for development.

Step-by-Step DSC Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g). This ensures the accuracy and traceability of the measurement.

-

Sample Preparation: Accurately weigh 2-3 mg of the dried compound into a non-hermetic aluminum DSC pan. A low sample mass minimizes thermal gradients.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The heating rate represents a balance between resolution and sensitivity.

-

-

Data Analysis:

-

Melt Onset: The extrapolated temperature at which the endothermic melting peak deviates from the baseline. This is often reported as the official melting point.

-

Peak Temperature: The temperature at the apex of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to quantify the energy required for the phase transition.

-

Visualizing the Workflow:

Caption: Workflow for Melting Point Determination via DSC.

Acid-Base Chemistry: pKa Determination

Expertise & Rationale: The pKa is the pH at which a molecule is 50% ionized. For an aminopyridine, this value is critical as it dictates the charge state of the molecule in different biological compartments (e.g., stomach vs. intestine). Potentiometric titration is the gold-standard method, providing a direct measure of the compound's buffering capacity against a strong acid or base. The resulting titration curve offers a self-validating system; its shape and inflection point must conform to the Henderson-Hasselbalch equation.

Step-by-Step Potentiometric Titration Protocol:

-

System Preparation: Prepare a 0.01 M solution of the compound in deionized water. Standardize a 0.1 M HCl titrant solution against a primary standard (e.g., TRIS).

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at 25.0 ± 0.1 °C. Immerse a calibrated pH electrode and the burette tip.

-

Execution: Titrate the sample with the standardized HCl, adding small, precise aliquots (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (dpH/dV) of the curve; the peak of the derivative plot corresponds to the equivalence point.

Visualizing the Ionization Equilibrium:

The pKa directly describes the equilibrium between the neutral and protonated forms of the aminopyridine.

Caption: Ionization equilibrium of an aminopyridine around its pKa.

Section 3: Conclusion and Forward Outlook

The methodologies and principles outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of this compound. By employing these self-validating experimental protocols, researchers can generate high-quality, reliable data essential for advancing drug discovery programs and materials science applications. The insights gained from this foundational analysis—from predicting in vivo behavior based on pKa and LogP to ensuring solid-state stability through thermal analysis—are indispensable for making informed, data-driven decisions in any scientific endeavor involving this compound.

A Technical Guide to the Biological Activities of Novel Pyridine Derivatives

Introduction: The Enduring Versatility of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and capacity for diverse chemical modifications have made it a "privileged scaffold" in drug discovery.[3][4] Pyridine derivatives are integral components of numerous natural products, including vitamins and alkaloids, as well as a multitude of FDA-approved pharmaceuticals, underscoring their therapeutic significance.[1][5][6] The ability of the pyridine nucleus to engage in various biological interactions allows its derivatives to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities.[2][3][7][8][9]

This guide provides an in-depth exploration of the multifaceted biological potential of novel pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of activities but also the causality behind experimental designs and detailed, actionable protocols for preclinical evaluation. We will delve into the molecular mechanisms, present comparative data, and provide standardized workflows to empower the discovery and development of next-generation pyridine-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as potent anticancer agents, capable of targeting various pathways essential for tumor growth and survival.[10][11] Their mechanisms are diverse, ranging from the inhibition of critical enzymes to the disruption of cellular division and the induction of programmed cell death.[10][12]

Core Mechanisms of Action

The anticancer efficacy of pyridine derivatives is often multifactorial. Key mechanisms include:

-

Kinase Inhibition: Many pyridine compounds act as kinase inhibitors, interfering with signaling pathways that drive tumor proliferation and angiogenesis.[10] For instance, certain pyridine-urea derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[10][13]

-

Cell Cycle Arrest: Disruption of the cell cycle is a common mechanism. Novel pyridine compounds have been shown to induce cell cycle arrest at the G2/M or S phase, preventing cancer cells from dividing.[12][14] This is often achieved by modulating the levels of cell cycle-associated proteins like cyclin D1 and inhibitors such as p53 and p21.[14]

-

Induction of Apoptosis: Triggering apoptosis is a crucial therapeutic goal. Pyridine derivatives can initiate this process through various pathways, including the upregulation of pro-apoptotic proteins like JNK (c-Jun N-terminal kinase).[14]

-

Tubulin Polymerization Inhibition: Some derivatives function as anti-tubulin agents, binding to tubulin and disrupting microtubule dynamics, which is critical for mitosis. This leads to cell cycle arrest and apoptosis.[12]

Data Summary: In Vitro Anticancer Potency

The following table summarizes the cytotoxic activity of selected novel pyridine derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1 | Pyridin-2-one | HepG2 | Liver | 4.5 ± 0.3 | [14] |

| 2 | Pyridine | HepG2 | Liver | >20 | [14] |

| 8e | Pyridine-Urea | MCF-7 | Breast | 0.22 | [13] |

| 8n | Pyridine-Urea | MCF-7 | Breast | 1.88 | [13] |

| Doxorubicin | Reference Drug | MCF-7 | Breast | 1.93 | [13] |

| Compound 70 | Pyridine Derivative | MDAMB-231 | Breast | Potent | [12] |

| Compound 71 | Chalcone Pyridine | - | - | Potent Tubulin Inhibitor | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxicity of potential anticancer compounds.[15] It measures the metabolic activity of viable cells.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyridine derivatives on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Novel pyridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.[16]

-

Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).[16]

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO2.[13]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16][17]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 5 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Signaling Pathway

Caption: Pyridine derivatives can induce G2/M arrest and apoptosis via p53 and JNK upregulation.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of new antimicrobial agents.[4] Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[18][19][20]

Core Mechanisms of Action

Pyridine-based compounds can interfere with microbial growth and survival through several mechanisms. They can form hydrogen bonds with active centers of essential microbial biomolecules like DNA and proteins, disrupting their normal function.[21] The specific structure-activity relationship (SAR) dictates the potency and spectrum of activity, with different substitutions on the pyridine ring leading to varied efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[18][22]

Data Summary: In Vitro Antimicrobial Potency

The following table highlights the antimicrobial activity of selected novel pyridine derivatives.

| Compound ID | Derivative Class | Microbial Strain | Activity (MIC in mg/mL) | Reference |

| 12a | Pyridine | E. coli | 0.0195 | [18][22] |

| 12a | Pyridine | B. mycoides | <0.0048 | [18][22] |

| 12a | Pyridine | C. albicans | <0.0048 | [18][22] |

| 15 | Thienopyridine | B. mycoides | 0.0098 | [18][22] |

| C5 | Ru(II) Complex | S. aureus | 0.63 | [21] |

| C5 | Ru(II) Complex | E. coli | 0.63 | [21] |

| C8 | Ru(II) Complex | C. albicans | 0.31 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of novel pyridine derivatives against pathogenic microorganisms.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Novel pyridine derivatives (stock solution in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Step-by-Step Methodology:

-

Plate Preparation: Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Compound Dilution: Create a serial two-fold dilution of the pyridine derivative directly in the plate. Add 50 µL of the stock solution to the first well, mix, and transfer 50 µL to the next well. Repeat across the row to achieve a concentration gradient. Discard the final 50 µL from the last well.

-

Inoculum Preparation: Adjust the microbial culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). Also, run a positive control antibiotic in parallel.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a microplate reader at 600 nm.

Visualization: Antimicrobial Susceptibility Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridine derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a defense mechanism that can become dysregulated, leading to chronic diseases.[23][24] Pyridine and its derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for treating inflammatory conditions.[3][25][26]

Core Mechanisms of Action

The anti-inflammatory effects of pyridine derivatives are mediated through various pathways:

-

Inhibition of Inflammatory Mediators: A primary mechanism is the inhibition of nitric oxide (NO) production.[23][27] During inflammation, large amounts of NO are produced by inducible nitric oxide synthase (iNOS), and reducing its levels is a key anti-inflammatory strategy.[23]

-

COX/LOX Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway.[25] Some pyridine derivatives may exert their effects by inhibiting these enzymes, which are responsible for producing prostaglandins and leukotrienes.[24][25]

-

Cytokine Modulation: Pyridine compounds can downregulate the expression of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as transcription factors like NF-κβ.[27]

Data Summary: In Vitro Anti-inflammatory Potency

The following table presents the anti-inflammatory activity of selected novel pyridine and pyrimidine derivatives.

| Compound ID | Derivative Class | Assay | Activity | IC50 (µM) | Reference |

| 7a | Pyridine | LPS-induced NO in RAW 264.7 | 65.48% Inhibition | 76.6 | [27] |

| 7f | Pyridine | LPS-induced NO in RAW 264.7 | 51.19% Inhibition | 96.8 | [27] |

| 9a | Pyrimidine | LPS-induced NO in RAW 264.7 | 55.95% Inhibition | 83.1 | [27] |

| 9d | Pyrimidine | LPS-induced NO in RAW 264.7 | 61.90% Inhibition | 88.7 | [27] |

| 5a | Pyridine | Carrageenan-induced paw edema (6h) | 54.37% Inhibition | - | [28] |

| Diclofenac | Reference Drug | Carrageenan-induced paw edema (6h) | 20.79% Inhibition | - | [28] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[27]

Objective: To evaluate the anti-inflammatory potential of pyridine derivatives by quantifying their effect on NO production.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

96-well plates

-

Lipopolysaccharide (LPS) from E. coli

-

Novel pyridine derivatives (dissolved in DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO2) standard solution

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyridine derivatives for 1-2 hours.

-

Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Solution A to the supernatant, followed by 50 µL of Solution B. Incubate in the dark at room temperature for 10 minutes. The presence of nitrite (an indicator of NO production) will result in a purple color.[23]

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control. Calculate the IC50 value.

Visualization: Inflammatory Cascade and Inhibition

Caption: Pyridine derivatives can inhibit inflammation by targeting key pathways like NF-κβ, iNOS, and COX-2.

Antiviral Activity: A Broad-Spectrum Approach

Pyridine derivatives have demonstrated significant potential as broad-spectrum antiviral agents, with activity reported against a diverse range of viruses, including HIV, Hepatitis B and C (HBV, HCV), and coronaviruses.[7][8][9][29]

Core Mechanisms of Action

The antiviral mechanisms of pyridine derivatives are highly varied and often target specific stages of the viral life cycle:[7][8][29]

-

Enzyme Inhibition: A common mechanism is the inhibition of essential viral enzymes, such as reverse transcriptase (RT), polymerase, and protease, which are critical for viral replication.[7][8][29]

-

Viral Entry Inhibition: Some compounds can block the virus from entering host cells.

-

Replication Cycle Disruption: Derivatives can interfere with various other steps, including DNA/RNA replication, gene expression, and viral maturation.[7][8][29]

-

Host Factor Modulation: Certain pyridine compounds may also target host cell kinases, such as AAK1 and GAK, which are co-opted by viruses for their replication.[7][29]

Experimental Protocol: General In Vitro Antiviral Assay

This protocol provides a general framework for screening compounds for antiviral activity using a cell-based assay. The specific virus, cell line, and endpoint measurement will vary.

Objective: To determine the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of a pyridine derivative.

Materials:

-

Permissive host cell line

-

Specific virus stock with a known titer

-

96-well plates

-

Culture medium

-

Pyridine derivative stock solution

-

Method for quantifying viral activity (e.g., high-content imaging for immunofluorescence, qPCR for viral RNA, plaque assay)

-

Method for assessing cell viability (e.g., MTT, CellTiter-Glo)

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells in 96-well plates and incubate to form a confluent monolayer.

-

Compound and Virus Addition: Treat the cells with serial dilutions of the pyridine derivative. Shortly after, infect the cells with the virus at a predetermined multiplicity of infection (MOI).[30] Controls should include uninfected cells, untreated infected cells, and a known antiviral drug.

-

Incubation: Incubate the plates for a period sufficient for the virus to complete several replication cycles (e.g., 24-72 hours).

-

Antiviral Activity Measurement: At the end of the incubation, quantify the extent of viral infection. For example, using high-content imaging, cells can be fixed, stained for a viral antigen, and the percentage of infected cells determined.[30]

-

Cytotoxicity Measurement: In a parallel plate without virus, treat the cells with the same concentrations of the compound to assess cytotoxicity using an assay like MTT.[30]

-

Data Analysis:

-

Calculate the EC50: Plot the percentage of infection inhibition versus compound concentration and determine the concentration that inhibits viral activity by 50%.

-

Calculate the CC50: Plot the percentage of cell viability versus compound concentration and determine the concentration that reduces cell viability by 50%.

-

Calculate the Selectivity Index (SI): SI = CC50 / EC50. A higher SI value indicates a more promising therapeutic window.

-

Visualization: Viral Life Cycle and Inhibition Points

Caption: Potential inhibition points of the viral life cycle by novel pyridine derivatives.

Neuroprotective Activity: A Strategy for Neurodegeneration

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss. Pyridine derivatives have emerged as promising neuroprotective agents, acting on multiple pathological factors.[31]

Core Mechanisms of Action

The neuroprotective profile of pyridine derivatives is often based on a multi-target strategy:[31]

-

Antioxidant Effects: Many derivatives act as potent scavengers of reactive oxygen species (ROS), mitigating the oxidative stress that is a key factor in neurodegeneration.[31]

-

GSK-3β Inhibition: Glycogen synthase kinase-3 beta (GSK-3β) is implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease. Pyridine compounds can inhibit this kinase.[31]

-

Calcium Channel Blockade: Some 1,4-dihydropyridine derivatives are known L-type voltage-dependent calcium channel (VDCC) blockers, which can prevent calcium overload and subsequent neuronal death.[31]

-

Anti-Aβ Aggregation: Certain pyridine derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in Alzheimer's pathology.[32]

Data Summary: In Vitro Neuroprotective Effects

| Compound ID | Derivative Class | Assay | Result | Reference |

| 4a-l | 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine | ORAC (ROS Scavenging) | Potent antioxidant capacity | [31] |

| 4g | 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine | Hippocampal Slice Model | Reduced cell death by blocking ROS | [31] |

| 3f, 3l | Coumarin-Pyridine Hybrid | H2O2-induced toxicity in PC12 cells | Higher neuroprotection than Quercetin | [33] |

| 3a, 3f | Coumarin-Pyridine Hybrid | Aβ-induced toxicity in SH-SY5Y cells | Protected neuronal cells against Aβ toxicity | [33] |

Experimental Protocol: Neuroprotection Assay Against Oxidative Stress

This assay evaluates a compound's ability to protect neuronal cells (e.g., HT22, PC12, SH-SY5Y) from cell death induced by an oxidative stressor like hydrogen peroxide (H2O2) or glutamate.[33][34]

Objective: To assess the neuroprotective effect of pyridine derivatives against H2O2-induced cytotoxicity.

Materials:

-

Neuronal cell line (e.g., PC12)

-

Complete culture medium

-

96-well plates

-

Pyridine derivatives

-

Hydrogen peroxide (H2O2)

-

Cell viability reagent (e.g., MTT or resazurin)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed PC12 cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the pyridine derivatives for 1-2 hours.

-

Induction of Toxicity: Add H2O2 to the wells (to a final concentration that induces ~50% cell death, determined empirically) to induce oxidative stress. Do not add H2O2 to the control wells.[33]

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.

Visualization: Neuroprotection Mechanisms

Caption: Multi-target neuroprotective mechanisms of pyridine derivatives against neuronal death.

Conclusion and Future Perspectives

This guide has illuminated the vast therapeutic landscape of novel pyridine derivatives. The structural versatility of the pyridine scaffold allows for the fine-tuning of biological activity, leading to the development of potent agents against cancer, microbial infections, inflammation, viral diseases, and neurodegeneration. The provided protocols and conceptual diagrams serve as a foundational toolkit for researchers aiming to explore and validate these activities.

The future of pyridine-based drug discovery is bright. A significant trend is the design of multi-target ligands capable of modulating several disease-related pathways simultaneously, which is particularly relevant for complex conditions like cancer and Alzheimer's disease.[31] While in vitro screening is essential for initial discovery, a critical next step is the progression of promising candidates to in vivo animal models and subsequent clinical trials to validate their efficacy and safety in a physiological context.[7] The continued exploration of this remarkable heterocycle is poised to deliver the next generation of innovative medicines.

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsat.org [ijsat.org]

- 11. researchgate.net [researchgate.net]

- 12. chemijournal.com [chemijournal.com]